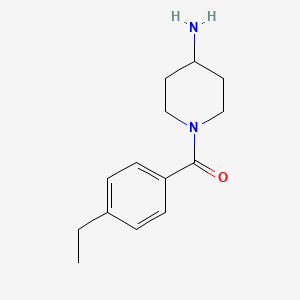

1-(4-Ethylbenzoyl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-ethylphenyl)methanone |

InChI |

InChI=1S/C14H20N2O/c1-2-11-3-5-12(6-4-11)14(17)16-9-7-13(15)8-10-16/h3-6,13H,2,7-10,15H2,1H3 |

InChI Key |

OYOXALDFHXIQMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethylbenzoyl Piperidin 4 Amine and Analogues

General Strategies for the Synthesis of N-Acylated Piperidines

The synthesis of N-acylated piperidines is a cornerstone of medicinal chemistry, owing to the prevalence of the piperidine (B6355638) scaffold in a vast number of pharmaceutical agents. rsc.org General strategies often involve the formation of an amide bond between a piperidine derivative and a carboxylic acid or its activated form. nih.govacs.org

Amide Bond Formation via Coupling of Piperidin-4-amines with Carboxylic Acid Derivatives

A direct and widely used method for the synthesis of N-acylated piperidines is the coupling of a piperidin-4-amine with a carboxylic acid derivative. This reaction forms the crucial amide linkage. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and results in limited substrate scope. acs.org Therefore, the use of activated carboxylic acid derivatives or coupling reagents is more common.

Table 1: Common Coupling Methods for Amide Bond Formation

| Coupling Reagent/Method | Description | Advantages |

| Acid Chlorides | Carboxylic acids are converted to more reactive acid chlorides, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These readily react with amines. youtube.comkhanacademy.org | High reactivity, often leading to high yields. |

| Acid Anhydrides | Acid anhydrides can also be used as activated acylating agents. youtube.com | Generally less reactive and more selective than acid chlorides. |

| Carbodiimides (e.g., DCC, EDC) | These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. | Mild reaction conditions, widely applicable. |

| Boron-based Reagents | Boronic acids and borate (B1201080) esters have emerged as effective catalysts and reagents for direct amidation, sometimes avoiding the need for pre-activation of the carboxylic acid. acs.org | Can be more atom-economical and environmentally benign. |

The choice of method often depends on the specific substrates, desired reaction conditions, and functional group tolerance. For the synthesis of 1-(4-ethylbenzoyl)piperidin-4-amine, coupling of piperidin-4-amine with 4-ethylbenzoyl chloride would be a highly efficient route. sigmaaldrich.com

N-Alkylation and Subsequent Acylation Routes to Piperidine Scaffolds

An alternative strategy involves the initial N-alkylation of a piperidine derivative, followed by other functional group manipulations and finally acylation. While less direct for the target compound, this approach is valuable for creating a diverse range of analogs. N-alkylation can be achieved by reacting the piperidine nitrogen with an alkyl halide. researchgate.netchemicalforums.com The stereochemistry of N-alkylation can be influenced by the substituents on the piperidine ring. acs.org Subsequent modifications to the piperidine scaffold can then be performed before the final acylation step.

Synthesis of the Piperidin-4-amine Precursor

The key intermediate, piperidin-4-amine, can be synthesized through various routes. A common starting material is piperidin-4-one. dtic.milorganic-chemistry.org

One established method involves the reductive amination of piperidin-4-one. This process typically involves the reaction of the ketone with ammonia (B1221849) or a protected amine source in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst.

Another approach is the conversion of piperidin-4-one to its oxime by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine. google.com

Furthermore, multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, can provide access to highly substituted 4-piperidone (B1582916) precursors, which can then be converted to the corresponding amines. wikipedia.org These methods offer a high degree of flexibility in introducing various substituents onto the piperidine ring.

Introduction of the 4-Ethylbenzoyl Moiety: Specific Synthetic Considerations

The final step in the synthesis of the target compound is the introduction of the 4-ethylbenzoyl group onto the piperidine nitrogen. This is typically achieved through an acylation reaction. The most straightforward method involves the use of 4-ethylbenzoyl chloride. sigmaaldrich.com This acyl chloride can be prepared from 4-ethylbenzoic acid by treatment with a chlorinating agent like thionyl chloride.

The reaction between 4-ethylbenzoyl chloride and piperidin-4-amine is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. youtube.com The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

Stereoselective Synthesis and Chiral Resolution Techniques for Substituted Piperidines

The synthesis of specific stereoisomers of substituted piperidines is of significant interest in medicinal chemistry, as biological activity is often dependent on the three-dimensional arrangement of the molecule. rsc.org Several strategies have been developed to achieve stereocontrol.

Stereoselective Synthesis:

Chiral Auxiliaries: Using a chiral auxiliary attached to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. rsc.org

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation or cyclization can lead to the formation of one enantiomer in excess. nih.govacs.org For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or related unsaturated precursors can provide enantioenriched piperidines. nih.gov

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. rsc.org

Chiral Resolution: When a racemic mixture of a substituted piperidine is produced, chiral resolution techniques can be employed to separate the enantiomers.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. nih.gov

Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer. nih.govacs.orgwhiterose.ac.ukrsc.org For example, enantioselective acylation using a chiral catalyst can be used to resolve racemic piperidines. nih.gov

Table 2: Comparison of Stereoselective Methods

| Method | Principle | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereochemistry of a reaction. rsc.org | Often reliable but requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a single enantiomer. nih.govacs.org | Highly efficient and atom-economical. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. nih.govwhiterose.ac.uk | Can be applied when direct asymmetric synthesis is not feasible, but the maximum yield for a single enantiomer is 50%. |

Advanced Analytical Characterization Techniques for 1 4 Ethylbenzoyl Piperidin 4 Amine

Spectroscopic Methods for Structural Elucidation of N-Acylated Piperidin-4-amines

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Dynamic NMR for Rotational Barriers)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For 1-(4-Ethylbenzoyl)piperidin-4-amine, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

Structural Confirmation:

¹H NMR: The ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons on the benzoyl ring (two doublets), and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of the piperidine protons would confirm their axial or equatorial positions and their relationship to the amine and acyl substituents.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the piperidine ring, and the carbons of the ethyl group.

Dynamic NMR and Rotational Barriers: A key structural feature of N-acylated piperidines is the restricted rotation around the amide C-N bond due to its partial double-bond character. nih.govrsc.org This phenomenon can lead to the observation of distinct sets of signals for atoms near the amide bond at room temperature, representing different rotational conformers (rotamers). nih.gov

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to investigate this rotational barrier. researchgate.net As the temperature is increased, the rate of rotation around the amide bond increases. At a specific temperature, known as the coalescence temperature (T_c), the separate signals for the rotamers broaden and merge into a single time-averaged signal. nih.govrsc.org By analyzing the line shape changes or using the coalescence temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics. nih.govresearchgate.net For N-benzoyl piperidine derivatives, these barriers are typically in the range of 57-65 kJ/mol. researchgate.net

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl-CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl-CH₂ | ~2.7 (quartet) | ~28 |

| Piperidine-H4 | ~2.8 (multiplet) | ~50 |

| Piperidine-H2, H6 (axial/equatorial) | ~2.8-4.5 (broad multiplets) | ~40-45 (rotamers may be observed) |

| Piperidine-H3, H5 (axial/equatorial) | ~1.4-2.0 (broad multiplets) | ~30-35 |

| Aromatic-H (ortho to C=O) | ~7.3 (doublet) | ~128 |

| Aromatic-H (meta to C=O) | ~7.2 (doublet) | ~129 |

| Amide C=O | - | ~170 |

| Aromatic C-Et | - | ~148 |

| Aromatic C-C=O | - | ~135 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular identity of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-cleavage: A characteristic fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom in the piperidine ring. libretexts.orgyoutube.com

Amide Bond Cleavage: Scission of the benzoyl group from the piperidine nitrogen.

Cleavage of the Ethyl Group: Loss of the ethyl group from the aromatic ring.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity between the 4-ethylbenzoyl group and the piperidin-4-amine moiety. nih.govnih.gov

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 233.1648 [M+H]⁺ | Protonated Molecular Ion |

| 133.0651 | [4-Ethylbenzoyl]⁺ fragment |

| 100.1124 | [Piperidin-4-amine]⁺ fragment |

| 117.0573 | [C₇H₅O]⁺ fragment from cleavage of ethylbenzoyl moiety |

| 83.0862 | Fragment from piperidine ring opening |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.comlibretexts.org The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

N-H Stretch: The primary amine (-NH₂) group will show one or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org

C=O Stretch: A strong, sharp absorption band between 1630-1680 cm⁻¹ is indicative of the tertiary amide carbonyl group. libretexts.org

C-H Stretches: Absorptions around 2850-2960 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine and ethyl groups, while weaker absorptions above 3000 cm⁻¹ are due to the aromatic C-H bonds. pressbooks.pub

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (often two bands) |

| Tertiary Amide (R-CO-NR₂) | C=O Stretch | 1630 - 1680 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic (Piperidine, Ethyl) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the predominant techniques for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. unipi.it These methods offer high resolution, sensitivity, and reproducibility.

A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org Gradient elution, where the composition of the mobile phase is changed over time, is commonly used to achieve optimal separation of compounds with varying polarities. Detection is typically performed using a UV detector, as the benzoyl moiety contains a strong chromophore.

UHPLC, which uses smaller particle size columns and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency. researchgate.netmdpi.com Method validation according to established guidelines ensures the reliability of the quantitative data for parameters such as linearity, accuracy, and precision. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm for HPLC; <100 mm length, <2 µm for UHPLC) rsc.orgresearchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid nih.govrsc.org |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Flow Rate | 0.8-1.2 mL/min (HPLC); 0.3-0.6 mL/min (UHPLC) nih.govresearchgate.net |

| Detection | UV-Vis/Photodiode Array (PDA) at ~240-254 nm unipi.itrsc.org |

| Column Temperature | 25-40 °C rsc.orgresearchgate.net |

| Mode | Gradient or Isocratic Elution researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.gov However, direct analysis of this compound by GC is challenging due to its polarity (from the primary amine) and low volatility. jfda-online.com These characteristics can lead to poor peak shape and irreversible adsorption on the GC column. jfda-online.com

To overcome these issues, chemical derivatization is necessary. researchgate.net This process involves reacting the polar functional groups with a reagent to form a more volatile and thermally stable derivative. jfda-online.com The primary amine group is the main target for derivatization.

Common derivatization strategies include:

Silylation: Reacting the amine with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

Acylation: Reacting the amine with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amide derivatives. jfda-online.com

Once derivatized, the compound can be readily analyzed by GC-MS, providing both retention time data for quantification and a mass spectrum for identity confirmation. nih.gov

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -OH |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | -NH₂, -OH |

| Acylating Agents | Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH |

| Acylating Agents | Heptafluorobutyric Anhydride | HFBA | -NH₂, -OH |

Chemical Derivatization Strategies for Enhancing Analytical Sensitivity and Specificity of Amine Functionalities

The primary amine functionality on the piperidine ring of this compound makes it a suitable candidate for chemical derivatization. This process modifies the molecule to improve its analytical properties, particularly for GC-MS analysis, by increasing its volatility and thermal stability, and by introducing specific moieties that enhance detector response.

Acylation is a common and effective derivatization technique for primary amines. nih.gov This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom of the amine, forming a stable amide linkage. A variety of acylation reagents can be employed for this purpose, each offering distinct advantages in terms of reactivity and the properties of the resulting derivative. The choice of reagent often depends on the desired sensitivity and the specific analytical instrumentation being used. nih.gov

Commonly used acylation reagents include acid anhydrides and acid chlorides. For instance, fluorinated anhydrides such as heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA) are widely utilized. nih.gov These reagents react with the primary amine of this compound to form highly fluorinated amide derivatives. The resulting derivatives exhibit excellent chromatographic properties and are particularly amenable to sensitive detection. nih.gov

The general reaction for the acylation of this compound with an acid anhydride is depicted below:

This compound + (RCO)₂O → N-(1-(4-Ethylbenzoyl)piperidin-4-yl)-R-acetamide + RCOOH

A selection of common acylation reagents and their properties are summarized in the table below.

| Acylation Reagent | Abbreviation | Properties of Derivative |

| Acetic Anhydride | - | Forms acetylated derivative, increases volatility. |

| Trifluoroacetic Anhydride | TFAA | Forms highly volatile trifluoroacetyl derivative, suitable for GC. iu.edu |

| Pentafluoropropionic Anhydride | PFPA | Forms stable, volatile derivative with good electron-capturing properties. nih.govsemanticscholar.org |

| Heptafluorobutyric Anhydride | HFBA | Forms highly fluorinated, volatile derivative with excellent electron-capturing properties for sensitive detection. nih.gov |

| Pentafluorobenzoyl Chloride | PFBCl | Introduces a pentafluorobenzoyl group, creating a derivative with a high electron affinity, ideal for electron capture detection. nih.gov |

This table presents a selection of common acylation reagents used for the derivatization of primary amines.

For highly sensitive analyses, particularly when using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer operating in negative chemical ionization mode (NCI-MS), the formation of electron-capturing derivatives is paramount. The primary amine of this compound can be derivatized with reagents containing electrophoric groups, such as multiple halogen atoms. nih.gov

Reagents like pentafluorobenzoyl chloride (PFBCl), heptafluorobutyric anhydride (HFBA), and pentafluoropropionic anhydride (PFPA) are excellent choices for this purpose. nih.govnih.gov The derivatization reaction with PFBCl, for example, introduces a pentafluorobenzoyl group onto the amine nitrogen. The resulting N-(1-(4-ethylbenzoyl)piperidin-4-yl)-2,3,4,5,6-pentafluorobenzamide derivative is not only more volatile and thermally stable but also exhibits a high cross-section for electron capture, leading to a significant enhancement in detector response and thus, lower limits of detection. nih.gov

The selection of the derivatizing agent can be tailored to optimize the separation and detection of the target analyte. For instance, the use of different perfluoroalkyl anhydrides can alter the retention time of the derivative, which can be advantageous in complex matrices to avoid co-elution with interfering substances. researchgate.net

X-ray Crystallography for Solid-State Structural and Conformational Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal information about its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

The crystal structure would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. nih.govacs.org The orientation of the substituents—the 4-ethylbenzoyl group at the nitrogen and the amino group at the C4 position—would be precisely determined as either axial or equatorial. This information is critical for understanding the molecule's steric and electronic properties.

Furthermore, the crystallographic data would elucidate the planarity of the benzoyl group and its orientation relative to the piperidine ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and the carbonyl oxygen, would also be identified. researchgate.net These interactions are fundamental to understanding the solid-state packing and physical properties of the compound.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| Piperidine Ring Conformation | Chair |

| 4-Amino Group Orientation | Equatorial |

| N-Benzoyl Group Orientation | Equatorial |

This table provides a hypothetical example of the crystallographic data that could be obtained for this compound, based on typical values for similar organic molecules. mdpi.comresearchgate.net

The conformational analysis of N-acylpiperidines has shown that the preference for axial or equatorial substitution can be influenced by steric and electronic factors. nih.govacs.org X-ray crystallographic analysis of this compound would provide the definitive experimental evidence for its preferred conformation in the solid state.

Computational Chemistry Approaches in the Study of 1 4 Ethylbenzoyl Piperidin 4 Amine

Molecular Modeling and Docking Studies of 1-(4-Ethylbenzoyl)piperidin-4-amine Analogues

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as an analogue of this compound, might bind to a specific receptor protein. These methods are crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Docking algorithms place a ligand into the binding site of a protein and score the potential poses based on predicted binding affinity. This process elucidates the specific interactions that stabilize the ligand-receptor complex. For analogues containing the benzoylpiperidine scaffold, several key interactions are consistently observed in docking studies:

Hydrogen Bonding: The amide carbonyl oxygen and the amine group in the piperidine (B6355638) ring are potential hydrogen bond acceptors and donors, respectively. Studies on related piperidine derivatives show hydrogen bond formation with residues like Glutamic acid (Glu) and Threonine (Thr) in receptor binding sites nih.govnih.gov.

Hydrophobic Interactions: The ethylbenzoyl group provides a significant hydrophobic surface that can interact with nonpolar pockets within the receptor. The ethyl group, in particular, can fit into small hydrophobic cavities, enhancing binding affinity. These interactions are common for piperidine-based ligands engaging with residues such as Leucine (Leu) and Valine (Val) nih.gov.

Ionic and Cation-π Interactions: The nitrogen atom of the piperidine ring can be protonated under physiological conditions, allowing it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues like Aspartic acid (Asp) or Glutamic acid (Glu) nih.govnih.gov. This charged nitrogen can also engage in cation-π interactions with aromatic residues such as Phenylalanine (Phe) and Tyrosine (Tyr) nih.govnih.gov.

π-π Stacking: The aromatic benzoyl ring can participate in π-π stacking interactions with aromatic amino acid side chains like Phenylalanine, Tyrosine, or Tryptophan (Trp), further anchoring the ligand in the binding site nih.gov.

| Interaction Type | Molecular Feature | Potential Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amide carbonyl, Piperidine amine | Glu172, Thr199 | nih.govnih.gov |

| Hydrophobic Interactions | Ethylphenyl group, Piperidine ring | Leu198, Val62 | nih.gov |

| Ionic Interactions (Salt Bridge) | Protonated Piperidine Nitrogen | Asp114, Asp126, Glu172 | nih.govnih.gov |

| Cation-π Interactions | Protonated Piperidine Nitrogen | Phe107, Tyr115, Phe398 | nih.govnih.gov |

| π-π Stacking | Benzoyl Ring | Phe193, Tyr189, Trp402 | nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a receptor. For this compound, two regions are of particular conformational interest: the piperidine ring and the rotatable bond connecting it to the benzoyl moiety.

Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a low-energy "chair" conformation to minimize steric and torsional strain. However, other conformations like "boat" or "twist-boat" are possible, though generally less stable. The specific substituents on the ring and their orientation (axial vs. equatorial) influence the preferred chair conformation and can be critical for fitting into a binding pocket. Removing such conformational constraints by opening the ring has been shown to impact biological activity in related systems nih.gov. The conformational behavior is governed by a combination of steric and electronic factors, including anomeric and gauche effects westernsydney.edu.au.

Benzoyl Moiety Conformation: The single bond between the piperidine nitrogen and the benzoyl carbonyl group allows for rotation. This rotation determines the spatial orientation of the ethylbenzoyl group relative to the piperidine ring. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) conformations. This preferred orientation is crucial as it dictates how the aromatic portion of the molecule presents itself to the receptor for potential hydrophobic and π-stacking interactions.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Conformational Behavior and Protein Interactions

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the stability of their interactions.

In the context of this compound analogues, MD simulations are used to:

Assess Binding Pose Stability: An initial pose from docking can be subjected to MD simulation to see if the key interactions are maintained over time. The stability of hydrogen bonds, hydrophobic contacts, and ionic interactions can be monitored throughout the simulation nih.govnih.gov.

Explore Conformational Flexibility: MD simulations can reveal the flexibility of the ligand within the binding site and any corresponding conformational changes in the protein. This can uncover induced-fit effects that are not apparent from static docking.

Refine Binding Affinity Calculations: By analyzing the trajectory of an MD simulation, more accurate binding free energies can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations can help differentiate between high- and low-affinity binders. Studies on related piperidine ligands have used MD simulations to understand the energetic components responsible for different receptor affinities researchgate.net.

| Application of MD Simulation | Objective | Key Insights Gained | Reference |

|---|---|---|---|

| Binding Pose Validation | To confirm the stability of interactions predicted by docking. | Identification of stable H-bonds and hydrophobic contacts over time. | nih.govnih.gov |

| Conformational Sampling | To observe the dynamic movement of the ligand and protein. | Reveals induced-fit mechanisms and dynamic ligand-receptor contacts. | nih.gov |

| Binding Free Energy Calculation | To obtain a more accurate prediction of binding affinity. | Deconvolution of energetic contributions (enthalpic, entropic) to binding. | researchgate.net |

| Interaction Network Analysis | To identify crucial amino acid residues for binding. | Highlights key residues that consistently interact with the ligand. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related N-Acylated Piperidines

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For N-acylated piperidines, QSAR studies have identified several molecular descriptors that are important for determining biological activity, such as cytotoxicity or insecticidal effects nih.govmdpi.comresearchgate.net. A typical QSAR study involves calculating a wide range of descriptors for a set of molecules with known activities and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.

Key findings from QSAR studies on related structures include:

Topological and Geometrical Descriptors: Properties related to the size, shape, and connectivity of the molecule, such as molecular density and specific topological indices, have been found to be crucial factors in determining cytotoxic properties nih.govresearchgate.net.

Electronic Descriptors: Properties like the dipole moment have been shown to correlate with antifungal activity in related N-acylated compounds, suggesting the importance of the molecule's electronic distribution scielo.br.

Physicochemical Properties: Descriptors like molecular weight can also show a positive correlation with activity, indicating that larger molecules in a specific series may have better efficacy scielo.br.

| Descriptor Type | Example Descriptor | Observed Influence on Activity | Reference |

|---|---|---|---|

| Geometrical | Molecular Density | Important for determining cytotoxic properties. | nih.govresearchgate.net |

| Topological | Topological Index (X2A) | Influences cytotoxicity. | nih.gov |

| Electronic | Dipole Moment (Dipole_Y) | Negative correlation with antifungal activity. | scielo.br |

| Physicochemical | Molecular Weight | Positive correlation with antifungal activity. | scielo.br |

In Silico Predictions for Molecular Descriptors and Theoretical Reactivity

Beyond QSAR, a variety of molecular descriptors can be calculated in silico to predict the physicochemical properties, pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity), and chemical reactivity of a compound like this compound.

Molecular Descriptors and Drug-Likeness: Standard descriptors are often calculated to assess a compound's "drug-likeness," frequently evaluated against criteria like Lipinski's Rule of Five. These include molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors pensoft.net. These predictions help in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties nih.gov.

Theoretical Reactivity: Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate electronic properties that describe a molecule's reactivity nih.gov.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The energy of the LUMO has been correlated with the rate of reaction for related compounds researchgate.net.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue), providing insights into where the molecule is likely to interact with other molecules or biological targets nih.gov.

| Descriptor/Property | Method of Prediction | Significance | Reference |

|---|---|---|---|

| Drug-Likeness (Lipinski's Rule) | ADMET Prediction Software | Assesses potential for oral bioavailability. | pensoft.netnih.gov |

| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Indicates chemical stability and reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Density Functional Theory (DFT) | Visualizes charge distribution and reactive sites. | nih.gov |

| Hammett Substituent Constants | Theoretical Calculation | Quantifies the electronic effect of substituents on reaction rates. | researchgate.net |

Structure Activity Relationship Sar Investigations of 1 4 Ethylbenzoyl Piperidin 4 Amine Analogues

Impact of Substitutions on the Benzoyl Moiety on Biological Interactions

The nature and position of substituents on the benzoyl ring of N-acyl piperidines play a critical role in determining their biological activity. The ethyl group at the para-position of 1-(4-ethylbenzoyl)piperidin-4-amine is a key determinant of its interaction with biological targets. SAR studies on related N-benzoylpiperidine and N-benzoylpiperazine analogues have shown that both electronic and steric factors of the substituent are crucial.

For instance, in a series of tyrosinase inhibitors based on a benzoyl piperazine (B1678402)/piperidine (B6355638) scaffold, the nature of the substituent on the benzoyl ring significantly modulated the inhibitory potency. While direct data on the 4-ethyl analogue in this specific series is not available, comparisons between different substituents provide valuable insights. For example, a 4-methoxy group on the benzoyl ring of a 4-benzylpiperidine (B145979) derivative resulted in a specific activity profile. nih.gov Similarly, a 4-chloro substituent on the benzoyl moiety of a 1-benzylpiperazine (B3395278) showed distinct properties. nih.gov

Systematic exploration of the substituent at the 4-position of the benzoyl ring has revealed that small, lipophilic groups can enhance binding affinity to hydrophobic pockets within target proteins. The ethyl group, being larger than a methyl group but still relatively compact and non-polar, often provides a favorable balance of size and lipophilicity for such interactions. The table below illustrates how different substituents on the benzoyl ring of related piperidine and piperazine cores can influence their biological activity, highlighting the importance of the 4-position substituent.

Table 1: Impact of Benzoyl Moiety Substitutions on Biological Activity of Related Compounds

| Compound | Core Structure | Benzoyl Substituent | Observed Biological Effect |

|---|---|---|---|

| 1a | 1-Benzylpiperazine | 3,4-dihydroxy | Tyrosinase Inhibition nih.gov |

| 1e | 1-Benzylpiperazine | 4-chloro | Tyrosinase Inhibition nih.gov |

| 5c | 4-Benzylpiperidine | 4-methoxy | Tyrosinase Inhibition nih.gov |

This table is illustrative and based on findings from related compound series to infer the importance of the benzoyl substituent.

Role of the Piperidine Ring and its 4-Amine Position in Modulating Activity

The piperidine ring serves as a versatile scaffold in medicinal chemistry, and its substitution pattern is a key factor in modulating biological activity. In this compound, the piperidine ring acts as a central structural motif, orienting the N-benzoyl group and the 4-amine substituent in a specific spatial arrangement. The 4-amino group is a crucial functional group that can participate in hydrogen bonding and ionic interactions with biological targets.

Studies on structurally similar piperidine derivatives have demonstrated the importance of the substitution pattern on the piperidine ring. For example, in a series of monoamine oxidase (MAO) inhibitors, 1,4-disubstituted piperidines were found to be the most tolerated and showed the highest selectivity for both MAO-A and MAO-B. acs.org This suggests that the 1,4-disubstitution pattern, as seen in this compound, is a favorable arrangement for biological activity.

Influence of N-Acylation on Conformational Preferences and Ligand Efficiency

The N-acylation of the piperidine ring with the 4-ethylbenzoyl group has a profound impact on the conformational preferences of the molecule. The amide bond formed between the benzoyl group and the piperidine nitrogen introduces a plane of rigidity and can lead to the existence of distinct rotational isomers (rotamers). ox.ac.uk The presence of the N-acyl group can have a strong directing effect on the conformation of the piperidine ring itself. For instance, it has been shown that while an N-unsubstituted piperidine might adopt a chair conformation with a substituent in an equatorial position, the corresponding N-acyl piperidine can favor an inverted chair conformation where the substituent is pushed into an axial position to minimize steric hindrance with the bulky acyl group. researchgate.net

This conformational control is critical for ligand efficiency, a metric that relates the binding affinity of a molecule to its size. By pre-organizing the molecule into a bioactive conformation, N-acylation can reduce the entropic penalty of binding to a target, thereby improving ligand efficiency. The equilibrium between the E and Z rotamers of the amide bond is influenced by non-covalent interactions between the amide oxygen and adjacent protons. ox.ac.uk Designing molecules that favor a specific conformation is a key strategy in modern drug discovery.

Table 2: Conformational Effects of N-Acylation

| Structural Feature | Influence | Significance |

|---|---|---|

| N-Acyl Group | Directs piperidine ring conformation researchgate.net | Can favor a bioactive conformation, reducing entropic penalty upon binding. |

| Amide Bond | Can exist as E/Z rotamers ox.ac.uk | The ratio of rotamers can be tailored through structural design to optimize biological activity. ox.ac.uk |

| Steric Hindrance | Pushes other substituents into specific orientations (e.g., axial) researchgate.net | Crucial for the precise positioning of functional groups for target interaction. |

Stereochemical Considerations in the Design of Bioactive N-Acyl Piperidines

Stereochemistry plays a pivotal role in the biological activity of N-acyl piperidines. While this compound itself is achiral, the introduction of additional substituents on the piperidine ring or the benzoyl moiety can create chiral centers, leading to the existence of enantiomers or diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles.

For example, studies on 1-propargyl-4-styrylpiperidine-like analogues revealed that the cis and trans geometric isomers displayed distinct inhibitory activities against monoamine oxidase isoforms. acs.org The separation and individual testing of these isomers were crucial to understanding their structure-activity relationships. acs.org This underscores the importance of controlling the three-dimensional arrangement of atoms in a molecule.

In the design of bioactive N-acyl piperidines, if a chiral center is present, it is often necessary to synthesize and test each stereoisomer individually. This allows for the identification of the eutomer (the more active isomer), which can lead to a more potent and selective drug with a better therapeutic index. The specific stereochemistry of a molecule dictates how it fits into the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. Therefore, a thorough understanding and control of stereochemistry are essential for the rational design of novel N-acyl piperidine-based therapeutic agents.

Mechanistic Research of 1 4 Ethylbenzoyl Piperidin 4 Amine Non Clinical in Vitro Studies

In Vitro Target Engagement Studies

Comprehensive searches of available scientific literature and databases did not yield specific in vitro target engagement data for 1-(4-Ethylbenzoyl)piperidin-4-amine. This includes a lack of information on its binding affinities to defined biological targets and its potency in either inhibiting or activating specific enzymes.

Investigation of Ligand Binding Affinities to Defined Biological Targets

No publicly available research data details the ligand binding affinities of this compound to any specific biological targets. While the broader class of benzoylpiperidine compounds has been noted for its ability to interact with a variety of receptors, specific binding constants (such as Kᵢ or Kₔ) for the title compound remain uncharacterized in the accessible literature.

Assessment of Enzyme Inhibition or Activation Potency

Similarly, there is a current absence of published data regarding the potency of this compound as an inhibitor or activator of any specific enzymes. Therefore, key metrics such as IC₅₀ or EC₅₀ values, which are crucial for quantifying a compound's efficacy in modulating enzyme activity, are not available at this time.

Cellular Pathway Analysis Using In Vitro Cell-Based Assays

Detailed analyses of how this compound affects specific cellular pathways are not present in the current body of scientific literature. Such studies are essential for understanding the downstream consequences of the compound's interaction with its primary biological target(s) within a cellular context.

Mechanistic Elucidation of Observed Biological Effects

Due to the lack of primary data on target engagement and cellular pathway modulation, the precise mechanism of any observed biological effects of this compound has not been elucidated. Research into areas such as potential reuptake inhibition or the modulation of signaling pathways has not been reported.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Ethylbenzoyl)piperidin-4-amine?

Methodological Answer: The synthesis typically involves acylation of piperidin-4-amine with 4-ethylbenzoyl chloride. A nucleophilic acyl substitution is performed under basic conditions (e.g., KCO or NaH) in polar aprotic solvents like acetonitrile or dichloromethane. The reaction is refluxed for 6–12 hours, followed by aqueous workup (e.g., extraction with ethyl acetate) and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Characterization is confirmed via H NMR (δ 1.2–1.4 ppm for ethyl group, δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR in CDCl or DMSO-d to confirm substituent positions and purity. Key peaks include the piperidine NH (δ 1.8–2.1 ppm) and benzoyl carbonyl (δ 165–170 ppm in C NMR).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular ion [M+H].

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Melting Point Analysis: Differential scanning calorimetry (DSC) for crystalline forms .

Q. How can researchers assess the solubility of this compound for in vitro assays?

Methodological Answer: Solubility is evaluated in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). A saturation shake-flask method is used: excess compound is added to the solvent, agitated for 24 hours, and filtered. Concentration is quantified via UV-Vis spectroscopy (λ max ~250–270 nm for benzoyl groups) or LC-MS. For low solubility, co-solvents (e.g., 10% cyclodextrin) or salt formation (e.g., hydrochloride) may enhance bioavailability .

Q. What are the standard protocols for storing and handling this compound?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation. Handling requires PPE (gloves, lab coat) and a fume hood due to potential amine reactivity. Stability is monitored via periodic HPLC analysis. Avoid prolonged exposure to light or moisture .

Q. How is the compound typically functionalized for structure-activity relationship (SAR) studies?

Methodological Answer: Common modifications include:

- Acylation/alkylation of the piperidine amine using acyl chlorides or alkyl halides.

- Nitro group reduction (if present) to amines via catalytic hydrogenation (H, Pd/C).

- Electrophilic aromatic substitution on the benzoyl ring (e.g., bromination).

Reactions are optimized using TLC monitoring and purified via flash chromatography .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be resolved?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Steps:

Replicate assays with freshly prepared compound (confirm purity via HPLC).

Test metabolite interference using liver microsomes.

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Computational docking (AutoDock Vina) to assess binding mode consistency across homologs .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hours) and improves yield.

- Flow chemistry for continuous processing, minimizing side products.

- Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading).

- In-line FTIR monitors reaction progress in real time .

Q. How can computational modeling predict biological targets for this compound?

Methodological Answer:

- Pharmacophore modeling (e.g., Schrödinger Phase) identifies key interaction features (H-bond donors, aromatic rings).

- Molecular dynamics simulations (AMBER, GROMACS) assess stability in target binding pockets.

- Machine learning (DeepChem) trains models on piperidine derivative datasets to predict GPCR or kinase activity .

Q. What role does salt formation play in enhancing bioavailability?

Methodological Answer: Hydrochloride salts improve aqueous solubility and crystallinity. Preparation involves treating the free base with HCl (1M in diethyl ether) at 0°C. The salt is characterized via XRPD (X-ray powder diffraction) to confirm polymorphism. Solubility is tested in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) .

Q. How are SAR studies designed to balance steric and electronic effects?

Methodological Answer:

- Steric effects: Introduce bulky substituents (e.g., tert-butyl) on the benzoyl ring to probe binding pocket size.

- Electronic effects: Replace electron-withdrawing groups (e.g., -NO) with electron-donating groups (e.g., -OCH) to modulate π-π interactions.

- 3D-QSAR (CoMFA, CoMSIA) correlates substituent properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.